Cas no 1443290-22-9 (4-propoxypyrimidin-5-amine)
4-propoxypyrimidin-5-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Propoxy-pyrimidin-5-ylamine
- 5-Pyrimidinamine, 4-propoxy-
- 4-propoxypyrimidin-5-amine
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- Inchi: 1S/C7H11N3O/c1-2-3-11-7-6(8)4-9-5-10-7/h4-5H,2-3,8H2,1H3
- InChI Key: FUOKKWVWQISCNG-UHFFFAOYSA-N
- SMILES: C1=NC=C(N)C(OCCC)=N1
4-propoxypyrimidin-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM504943-1g |
4-Propoxypyrimidin-5-amine |
1443290-22-9 | 97% | 1g |
$666 | 2023-02-02 | |
| Enamine | EN300-1243892-1.0g |
4-propoxypyrimidin-5-amine |
1443290-22-9 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1243892-50mg |
4-propoxypyrimidin-5-amine |
1443290-22-9 | 50mg |
$528.0 | 2023-10-02 | ||
| Enamine | EN300-1243892-100mg |
4-propoxypyrimidin-5-amine |
1443290-22-9 | 100mg |
$553.0 | 2023-10-02 | ||
| Enamine | EN300-1243892-250mg |
4-propoxypyrimidin-5-amine |
1443290-22-9 | 250mg |
$579.0 | 2023-10-02 | ||
| Enamine | EN300-1243892-500mg |
4-propoxypyrimidin-5-amine |
1443290-22-9 | 500mg |
$603.0 | 2023-10-02 | ||
| Enamine | EN300-1243892-1000mg |
4-propoxypyrimidin-5-amine |
1443290-22-9 | 1000mg |
$628.0 | 2023-10-02 | ||
| Enamine | EN300-1243892-2500mg |
4-propoxypyrimidin-5-amine |
1443290-22-9 | 2500mg |
$1230.0 | 2023-10-02 | ||
| Enamine | EN300-1243892-5000mg |
4-propoxypyrimidin-5-amine |
1443290-22-9 | 5000mg |
$1821.0 | 2023-10-02 | ||
| Enamine | EN300-1243892-10000mg |
4-propoxypyrimidin-5-amine |
1443290-22-9 | 10000mg |
$2701.0 | 2023-10-02 |
4-propoxypyrimidin-5-amine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4-propoxypyrimidin-5-amine
Introduction to 4-propoxypyrimidin-5-amine (CAS No. 1443290-22-9)
4-propoxypyrimidin-5-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 1443290-22-9, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development. The molecular structure of 4-propoxypyrimidin-5-amine incorporates a pyrimidine core, which is a pivotal scaffold in the synthesis of various bioactive molecules. The presence of a propoxy group at the 4-position and an amine group at the 5-position contributes to its distinct reactivity and biological profile.
The compound’s significance is further underscored by its role as a key intermediate in the synthesis of more complex pharmacophores. Pyrimidine derivatives are widely recognized for their involvement in nucleic acid metabolism and have been extensively explored in the development of antiviral, anticancer, and antimicrobial agents. The specific modifications present in 4-propoxypyrimidin-5-amine make it a versatile building block for designing novel therapeutic agents targeting various disease pathways.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 4-propoxypyrimidin-5-amine, facilitating its integration into diverse drug discovery programs. The compound’s amine functionality allows for further derivatization through amide bond formation, while the propoxy group offers opportunities for hydrophobic interactions and improved pharmacokinetic properties. These attributes make 4-propoxypyrimidin-5-amine a valuable asset in the pharmaceutical industry.
In the context of contemporary research, 4-propoxypyrimidin-5-amine has been investigated for its potential role in modulating enzyme activity and inhibiting key signaling pathways associated with diseases such as cancer and inflammation. Studies have demonstrated that pyrimidine-based compounds can exhibit significant therapeutic effects by interacting with biological targets at the molecular level. The structural features of 4-propoxypyrimidin-5-amine are particularly well-suited for designing molecules that can selectively bind to these targets, thereby minimizing off-target effects.
One of the most compelling aspects of 4-propoxypyrimidin-5-amine is its versatility in medicinal chemistry applications. Researchers have leveraged its scaffold to develop novel inhibitors targeting enzymes such as kinases and phosphodiesterases, which are critical regulators of cellular processes. Additionally, the compound has been explored as a precursor for synthesizing nucleoside analogs, which are known for their antiviral properties. The ability to modify different functional groups on the pyrimidine ring allows for fine-tuning of biological activity, making 4-propoxypyrimidin-5-amine a cornerstone in structure-based drug design.
The synthesis of 4-propoxypyrimidin-5-amine typically involves multi-step organic reactions, starting from commercially available pyrimidine derivatives. Advances in catalytic methods have improved the efficiency of these synthetic routes, reducing both cost and environmental impact. The use of transition metal catalysts has enabled more selective transformations, enhancing the overall yield and purity of the final product. These improvements have made it feasible to produce 4-propoxypyrimidin-5-amine on an industrial scale, supporting large-scale drug development initiatives.
From a pharmacological perspective, 4-propoxypyrimidin-5-amine has shown promise in preclinical studies as a lead compound for treating various conditions. Its ability to interact with biological macromolecules suggests potential therapeutic applications across multiple disease areas. Researchers are particularly interested in its role as an anti-inflammatory agent, given the growing recognition of inflammation as a contributing factor in chronic diseases such as cardiovascular disorders and neurodegenerative conditions.
The future prospects for 4-propoxypyrimidin-5-amine are bright, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with enhanced efficacy and reduced side effects. The integration of computational chemistry tools into drug discovery pipelines will further accelerate the development process, allowing for rapid screening and optimization of potential candidates.
In summary, 4-propoxypyrimidin-5-am ine (CAS No. 1443290 -22 -9) represents a crucial component in modern pharmaceutical research due to its structural versatility and functional utility . Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug development . With continued advancements in synthetic chemistry and pharmacological exploration , this compound is poised to play a pivotal role in addressing unmet medical needs . p >
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